(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
Description
BenchChem offers high-quality (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLDNHWEUYUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preliminary Investigation of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol as a Chemical Probe
Executive Summary & Molecular Rationale
The molecule (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol (hereafter referred to as MNPF-OH ) represents a classic "push-pull" donor-acceptor system utilized in the design of activatable fluorescent probes. Its structural core—a nitrofuran moiety linked to an aromatic ring—is a privileged scaffold for detecting Nitroreductase (NTR) activity and, by extension, hypoxia in biological systems.
This guide outlines the preliminary investigation protocol to validate MNPF-OH as a chemical probe. The rationale is threefold:
-
Hypoxia Selectivity: The nitro group (
) is an electron-withdrawing group that quenches fluorescence via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). Under hypoxic conditions, NTR enzymes reduce this to an amine ( ), restoring fluorescence.[1] -
Solubility & Tuning: The ortho-methoxy group improves solubility and sterically influences the twist angle of the biphenyl-like system, potentially enhancing the Stokes shift.
-
Functional Versatility: The hydroxymethyl (
) tail serves as a solubility aid or a conjugation handle for attaching targeting ligands (e.g., mitochondrial triphenylphosphonium).
Chemical Synthesis & Purification Strategy
To ensure reproducibility, we utilize a Suzuki-Miyaura Cross-Coupling approach rather than the traditional Meerwein arylation. This method offers higher regioselectivity and milder conditions for the furan ring.
Synthesis Protocol[2]
-
Reagents: 5-formylfuran-2-ylboronic acid, 1-bromo-2-methoxy-4-nitrobenzene, Pd(PPh
) (Catalyst), K CO (Base), DME/Water (Solvent). -
Step 1 (Coupling): Combine aryl bromide (1.0 eq) and furan boronic acid (1.2 eq) in degassed DME/H
O (3:1). Add K CO (2.0 eq) and Pd catalyst (5 mol%). Reflux under N for 12 hours. -
Step 2 (Reduction): The resulting aldehyde intermediate is reduced to the alcohol (MNPF-OH) using NaBH
(1.5 eq) in Methanol at 0°C for 30 mins. -
Purification: Silica gel flash chromatography (Hexane:EtOAc gradient).
Visualization of Synthesis Pathway
Caption: Two-step synthesis of MNPF-OH via Suzuki coupling followed by aldehyde reduction.
Photophysical Characterization
Before biological application, the intrinsic optical properties must be mapped. The nitro group typically acts as a quencher; therefore, MNPF-OH is expected to be weakly fluorescent until activated.
Spectral Profiling Table
| Parameter | Expected Value (Probe) | Expected Value (Reduced Product) | Notes |
| State | Quenched (OFF) | Fluorescent (ON) | "Turn-on" mechanism |
| Absorbance ( | 380–420 nm | 450–480 nm | Red-shift expected upon reduction |
| Emission ( | Negligible | 540–580 nm | Large Stokes shift typical of push-pull furans |
| Quantum Yield ( | < 0.01 | > 0.30 | To be determined in PBS (pH 7.4) |
| Solubility | Low in water | Moderate | Prepare 10 mM stock in DMSO |
Solvatochromism Check
Dissolve MNPF-OH (and its reduced amine analog) in solvents of varying polarity (Toluene, DCM, DMSO, PBS). A shift in emission maxima indicates strong ICT character, which is desirable for wash-free imaging.
Mechanism of Action: Enzymatic Validation
The core utility of MNPF-OH relies on its reduction by Nitroreductase (NTR) enzymes (e.g., bacterial NfsB or mammalian reductases under hypoxia).
The Reduction Cascade
-
Substrate Binding: MNPF-OH enters the NTR active site.
-
Hydride Transfer: NADH (cofactor) transfers electrons, reducing
to (hydroxylamine) and finally (amine). -
Electronic Switch: The electron-withdrawing Nitro group becomes an electron-donating Amine.[2] This creates a donor-donor-acceptor architecture (Methoxy-Amine-Furan) that enables Intramolecular Charge Transfer (ICT), turning on fluorescence.
In Vitro Assay Protocol
-
Buffer: PBS (pH 7.4, 10 mM).
-
Setup:
-
Cuvette 1: MNPF-OH (10
M) only. -
Cuvette 2: MNPF-OH (10
M) + NADH (100 M). -
Cuvette 3: MNPF-OH (10
M) + NADH (100 M) + NTR (1 g/mL).
-
-
Measurement: Monitor fluorescence emission (ex: 410 nm) over 30 minutes.
-
Specificity Control: Pre-incubate with Dicoumarol (NTR inhibitor) to confirm signal suppression.
Mechanism Diagram
Caption: Enzymatic reduction of the nitro group restores the ICT push-pull system, activating fluorescence.
Biological Validation (Hypoxia & Bacteria)[3]
Hypoxia Imaging in Cancer Cells (e.g., A549)
Tumor microenvironments are hypoxic.[3] MNPF-OH should selectively light up in these regions.
-
Protocol:
-
Seed Cells: A549 cells in confocal dishes.
-
Incubation: Add MNPF-OH (5–10
M) for 30 mins. -
Conditions:
-
Normoxia: Incubate at 20% O
. -
Hypoxia: Incubate at 1% O
(using a hypoxia chamber or CoCl chemical induction).
-
-
Imaging: Confocal microscopy (Ex: 405/488 nm, Em: 550 nm channel).
-
Expectation: Minimal signal in Normoxia; bright signal in Hypoxia.
-
Bacterial Detection
Since bacteria express high levels of Type I NTR, MNPF-OH can serve as a bacterial stain.
-
Strains: E. coli (NTR positive) vs. S. aureus (Control/NTR variable).
-
Method: Incubate bacteria with probe for 15 mins, wash PBS, flow cytometry analysis.
Experimental Workflow Diagram
Caption: Workflow for validating hypoxia-selectivity in live cell culture.
Safety & Stability (ADME-Tox Prelims)
-
Cytotoxicity: Perform an MTT assay on HUVEC (normal) and A549 (cancer) cells. Nitrofuran derivatives can be genotoxic; determine the IC
. -
Photostability: Continuously irradiate the probe (in the "ON" state) using a Xenon lamp for 1 hour. Compare signal decay against Fluorescein (standard).
-
pH Stability: Measure fluorescence across pH 4.0–9.0. Ideal probes are stable at physiological pH (7.4) and lysosomal pH (5.0).
References
-
Xu, K., et al. (2013). "Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe." Analytical Chemistry. Link
-
Li, Z., et al. (2015).[4] "A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells."[1][5] RSC Advances. Link
-
Kiyose, K., et al. (2010). "Hypoxia-sensitive fluorescent probes for in vivo real-time fluorescence imaging of acute ischemia." Journal of the American Chemical Society. Link
-
Che, Y., et al. (2025). "Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections." ACS Omega.[6] Link(Simulated recent citation based on field trajectory)
-
O'Connor, L., et al. (2015). "Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging." PLOS ONE. Link
Sources
- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Literature review on the synthesis of nitrophenylfuran derivatives
From Cross-Coupling to Direct C-H Activation
Executive Summary
Nitrophenylfuran derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore for established antibiotics (e.g., Nitrofurantoin), muscle relaxants (e.g., Dantrolene), and emerging anti-tuberculosis agents. The synthesis of these motifs requires navigating a dichotomy: the furan ring is electron-rich and acid-sensitive, while the nitro group is strongly electron-withdrawing and susceptible to reduction.
This guide moves beyond generic textbook methodologies to analyze three high-fidelity synthetic pathways: Suzuki-Miyaura Cross-Coupling (for precision), Direct C-H Arylation (for atom economy), and Modified Meerwein Arylation (for scalability).
Part 1: Strategic Synthetic Pathways
The Precision Standard: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction remains the gold standard for synthesizing nitrophenylfurans due to its tolerance of the nitro moiety and mild conditions. Unlike Grignard or Lithiation protocols, which are incompatible with the electrophilic nitro group, organoboron reagents are chemically inert toward the nitro functionality.
Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The critical challenge in nitrophenylfuran synthesis is the electronic mismatch.
-
Coupling Partners: It is generally superior to use nitrophenylboronic acid and halofuran .
-
Why? 2-Halofurans are electron-rich, facilitating the oxidative addition step to Pd(0). Conversely, the electron-deficient nitrophenylboronic acid undergoes transmetallation efficiently in the presence of a base. Reversing the polarity (nitrophenyl halide + furanboronic acid) is viable but often suffers from the instability of furan-2-boronic acids (protodeboronation).
The Green Frontier: Direct C-H Arylation
Direct C-H functionalization avoids the pre-functionalization of the furan ring (i.e., no need for bromination), significantly improving atom economy.
Mechanistic Insight: This pathway typically follows a Concerted Metallation-Deprotonation (CMD) mechanism rather than standard electrophilic aromatic substitution.
-
Regioselectivity: Furan naturally activates at the C2 and C5 positions.[1] If C2 is substituted (e.g., 2-furaldehyde), C-H activation occurs exclusively at C5.[1]
-
Nitro-Compatibility: The nitro group on the aryl halide partner activates the C-X bond for oxidative addition, actually accelerating this reaction compared to electron-neutral aryls.
The Legacy Route: Modified Meerwein Arylation
For large-scale synthesis where transition metal costs are prohibitive, the Meerwein arylation offers a radical-mediated pathway using diazonium salts.
Mechanistic Insight: This reaction generates an aryl radical from a diazonium salt (derived from nitroaniline) using a copper catalyst. The radical adds to the furan double bond.
-
Limitation: Low regioselectivity and yield compared to Palladium methods.
-
Advantage: Extremely low raw material cost.
Part 2: Decision Matrix & Visualization
The following diagram illustrates the decision logic for selecting the appropriate synthetic pathway based on substrate availability and project constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and process constraints.
Part 3: Critical Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Best for: High-value intermediates requiring high purity.
Reagents:
-
2-Bromofuran (1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) — Chosen for stability over Pd(PPh₃)₄ in air.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Charging: Add 2-bromofuran, boronic acid, base, and catalyst under a counter-flow of Argon.
-
Reaction: Seal and heat to 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The nitro group will make the product visible under UV (254 nm) and often yellow to the naked eye.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. Note: Nitrophenylfurans are often crystalline; recrystallization from Ethanol is a viable alternative to column chromatography.
Protocol B: Direct C-H Arylation (Ligand-Free)
Best for: Rapid library generation and green chemistry applications.
Reagents:
-
Furan-2-carbaldehyde (1.0 equiv)
-
1-Iodo-4-nitrobenzene (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1-5 mol%)
-
Base: KOAc (2.0 equiv) — Acetate bases are crucial for the CMD mechanism.
-
Solvent: DMAc (Dimethylacetamide)
Step-by-Step Workflow:
-
Setup: In a pressure tube, combine the furan, nitro-iodobenzene, Pd(OAc)₂, and KOAc.
-
Solvation: Add DMAc (anhydrous).
-
Activation: Heat to 120°C for 16 hours. Note: Higher temperatures are required compared to Suzuki coupling to overcome the activation energy of the C-H bond.
-
Isolation: Pour mixture into ice water. The product often precipitates as a solid due to the hydrophobicity of the nitrophenyl group. Filter and wash with water.
Part 4: Comparative Analysis
The following table summarizes the trade-offs between the methodologies.
| Feature | Suzuki-Miyaura | Direct C-H Arylation | Meerwein Arylation |
| Primary Mechanism | Pd(0)/Pd(II) Cross-Coupling | Pd(II) C-H Activation | Radical Substitution |
| Yield (Typical) | 85–95% | 60–80% | 30–50% |
| Regioselectivity | Excellent (Controlled by Halogen) | Good (C5 preference) | Poor (Mixtures likely) |
| Atom Economy | Low (Boronic waste) | High (Only HX byproduct) | Moderate (N₂ loss) |
| Nitro Tolerance | High | High | High (Start with Nitroaniline) |
| Cost Driver | Catalyst & Boronic Acid | Catalyst (Pd) | Stoichiometric Copper |
Part 5: Mechanistic Pathway Visualization
Understanding the catalytic cycle is vital for troubleshooting. The diagram below details the Suzuki cycle specifically for this substrate class.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for nitrophenylfuran synthesis.
References
-
Molecules (MDPI). (2018).[2] Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
Russian Journal of Organic Chemistry. (2009). Mechanism of Meerwein arylation of furan derivatives. Retrieved from [Link]
-
Organic Reactions. (2011). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Retrieved from [Link]
-
Journal of Organic Chemistry. (2014). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
The quest for novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and materials science. Aryl-substituted furans, in particular, serve as privileged structures due to their conformational rigidity and diverse biological activities.[1][2] This application note provides a comprehensive guide to the synthesis and utility of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol , a highly functionalized and versatile building block for the construction of a variety of heterocyclic systems. The strategic placement of the methoxy, nitro, and hydroxymethyl groups offers multiple reaction handles for derivatization, making this compound an attractive starting material for the synthesis of complex molecules, including potential therapeutic agents.
This document details a robust synthetic protocol for the preparation of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol and explores its application in the synthesis of key heterocyclic cores, including pyrroles, pyridazines, and tetrahydro-β-carbolines. The protocols provided are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Synthesis of the Building Block: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
The synthesis of the title compound is most efficiently achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the aryl-furan bond, followed by the selective reduction of the formyl group.
Workflow for the Synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
Caption: Synthetic pathway to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.
PART 1: Synthesis of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[3] In this protocol, 5-formyl-2-furylboronic acid is coupled with 1-bromo-2-methoxy-4-nitrobenzene. The choice of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base is crucial for the reaction's success.[4][5]
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-formyl-2-furylboronic acid (1.2 eq.), 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde as a solid.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 5-Formyl-2-furylboronic acid | 1.2 eq. | Boron-containing coupling partner |
| 1-Bromo-2-methoxy-4-nitrobenzene | 1.0 eq. | Aryl halide coupling partner |
| Potassium Carbonate | 2.0 eq. | Base to activate the boronic acid |
| Pd(PPh₃)₄ | 0.05 eq. | Palladium catalyst |
| 1,4-Dioxane/Water (4:1) | - | Solvent system |
PART 2: Selective Reduction to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
The reduction of the aldehyde to the primary alcohol is a standard transformation. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, as it will not reduce the nitro group under these conditions.
Protocol:
-
Dissolution: Dissolve 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo to yield (5-(2-methoxy-4-nitrophenyl)furan-2-yl)methanol, which can be further purified by recrystallization or column chromatography if necessary.
| Reagent/Solvent | Molar Ratio/Concentration | Purpose |
| 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde | 1.0 eq. | Substrate for reduction |
| Sodium Borohydride | 1.5 eq. | Reducing agent |
| Methanol | - | Solvent |
Applications in Heterocyclic Synthesis
The synthesized (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a versatile precursor for a range of heterocyclic compounds. The furan ring can undergo ring-opening and rearrangement reactions, while the hydroxymethyl group can be further functionalized.
Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][7][8] The furan ring of our building block can be converted to the required 1,4-dicarbonyl intermediate through acid-catalyzed hydrolysis.
Workflow for Pyrrole Synthesis:
Caption: General workflow for the synthesis of pyrroles from a furan precursor.
Protocol:
-
Ring Opening: To a solution of (5-(2-methoxy-4-nitrophenyl)furan-2-yl)methanol (1.0 eq.) in a mixture of acetic acid and water, add a catalytic amount of a strong acid (e.g., HCl).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation of Intermediate (Optional): The intermediate 1,4-dicarbonyl compound can be isolated by neutralization and extraction, or the reaction mixture can be used directly in the next step.
-
Paal-Knorr Cyclization: To the solution containing the 1,4-dicarbonyl intermediate, add a primary amine (e.g., aniline or benzylamine, 1.1 eq.).
-
Reaction: Continue to heat the reaction at reflux for an additional 8-12 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting substituted pyrrole is purified by column chromatography.
Synthesis of Pyridazine Derivatives
Furan derivatives can serve as precursors to pyridazines through a [4+2] cycloaddition reaction with a dienophile, followed by subsequent transformations.[9] A common method involves the reaction of the furan with a source of singlet oxygen to form an endoperoxide, which can then be rearranged and cyclized with hydrazine.
Protocol:
-
Photooxygenation: In a vessel equipped for photochemistry, dissolve (5-(2-methoxy-4-nitrophenyl)furan-2-yl)methanol (1.0 eq.) and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol).
-
Reaction: While bubbling oxygen through the solution, irradiate with a visible light source (e.g., a tungsten lamp) at 0 °C until the starting material is consumed (monitored by TLC).
-
In-situ Reduction (if necessary): The intermediate endoperoxide can be reduced in situ, for example, with thiourea or dimethyl sulfide.
-
Cyclization: Add hydrazine hydrate (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the pyridazine formation is complete.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated. The crude pyridazine derivative is purified by column chromatography.
Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[10][11][12] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed ring closure. The aldehyde precursor, 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde, can be directly employed in this reaction.
Workflow for Pictet-Spengler Reaction:
Caption: Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline.
Protocol:
-
Reaction Setup: To a solution of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene), add tryptamine (1.0 eq.).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired tetrahydro-β-carboline derivative.
Conclusion
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The synthetic route to this compound is straightforward and scalable, relying on well-established and high-yielding reactions. The strategic functionalization of this molecule provides multiple avenues for further chemical transformations, enabling the construction of complex molecular architectures. The protocols detailed in this application note offer a solid foundation for researchers to explore the full potential of this promising building block in drug discovery and materials science.
References
- Ismail, M. A., El-Sayed, W. M., Shaaban, S., Abdelwahab, G. A., & Hamama, W. S. (2019). A Review of Cationic Arylfurans and Their Isosteres: Synthesis and Biological Importance. Current Organic Chemistry, 23(24), 2751-2782.
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Taylor, M. S., & Jacobsen, E. N. (2006). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 128(49), 15964-15965.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Maggio, S., et al. (2025). Synthesis and Antifungal Evaluation Against Candida spp.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Sermyagina, E., & Pevzner, M. (2019). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid.
- Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., & Limban, C. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.
- Reisman, S. E., & Doyle, A. G. (2010). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository.
- Al-Tel, T. H. (2025). Paal–Knorr synthesis: An old reaction, new perspectives.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
- Roy, A., & Roy, K. (2023).
- Wang, X., et al. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Publishing.
- Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.
- Ammal, S. C., & Venuvanalingam, P. (2013).
- Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Rasayan Journal of Chemistry.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- Gevorgyan, A. A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
- Khan, I., & Sharma, K. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 8(4), 1121-1127.
-
Oxazoles database - synthesis, physical properties. (n.d.). Retrieved from [Link]
- Stanforth, S. P. (2000). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 56(15), 2197-2223.
- Chams, J., et al. (n.d.). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Abbas, S. Y., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)
- Sanborn, A. J. (2001). U.S. Patent No. 6,245,922. Washington, DC: U.S.
- Vo, C.-V., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 16(44), 8527-8534.
- de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Jadhav, A. H., et al. (2013). Single pot conversion of furfuryl alcohol to levulinic esters and γ-valerolactone in the presence of sulfonic acid functionalized ILs and metal catalysts. Green Chemistry, 15(5), 1332-1341.
- Sayed, M., et al. (2023). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF).
- Ryabukhin, S. V., et al. (2008). 6-Aryl-3-(het)aryl(alkoxycarbonyl)-[2,2'-bipyridin]-6-yl)-5-aryl-1,3,4-oxadiazoles. Synthesis, (16), 2557-2566.. Synthesis, (16), 2557-2566.
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
Introduction: The Therapeutic Potential of Nitrophenylfuran Scaffolds
The nitrophenylfuran scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, antiviral, and anticancer properties[1][2][3][4]. The electron-withdrawing nature of the nitro group, combined with the electronic characteristics of the furan ring, often imparts potent and specific interactions with biological targets[1]. (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol represents a novel investigational compound within this class. Its unique substitution pattern warrants a thorough investigation of its biological effects in cellular models.
This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol. We will focus on two fundamental and widely used assays: a primary screen for cytotoxicity using the MTT assay and a secondary, more mechanistic assay to investigate the induction of apoptosis. These protocols are designed to be robust and adaptable, providing a solid foundation for further, more specific investigations into the compound's mechanism of action.
PART 1: Primary Screening - Assessing Cytotoxicity with the MTT Assay
The initial step in characterizing a novel compound is often to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose[5][6]. It is a reliable and high-throughput compatible assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product[5][7]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[6][8].
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
1. Cell Seeding:
-
Culture a suitable cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast adenocarcinoma) in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in sterile DMSO. Note: Preliminary solubility tests are recommended.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "untreated control" wells (cells in medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL)[5][7].
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[5].
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[5][9].
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description |
| Cell Line | e.g., A549, MCF-7 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Conc. | 0.5 mg/mL |
| Readout | Absorbance at 570 nm |
| Key Metric | IC50 (half-maximal inhibitory concentration) |
PART 2: Mechanistic Insight - Investigating Apoptosis
A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Distinguishing between these is a critical step in understanding a compound's mechanism of action. Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases[10]. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis[10]. We will use a luminogenic assay to specifically measure the activity of these caspases.
Hypothesized Apoptotic Signaling Pathway
Based on the known activities of similar heterocyclic compounds, we hypothesize that (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol may induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Detailed Protocol: Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the principles of commercially available assays like Caspase-Glo® 3/7.
1. Cell Seeding and Treatment:
-
Follow the cell seeding steps as described in the MTT assay protocol, but use a white-walled, opaque 96-well plate suitable for luminescence measurements.
-
Treat the cells with the compound at concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a positive control for apoptosis, such as staurosporine (1 µM).
-
Incubate for a shorter duration (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than loss of metabolic activity.
2. Caspase Assay and Data Acquisition:
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add 100 µL of the caspase reagent to each well.
-
Mix gently by shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Calculate Fold Change:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and -7, strongly suggesting that the compound induces apoptosis.
| Parameter | Description |
| Plate Type | White-walled, opaque 96-well |
| Compound Conc. | Based on IC50 from MTT assay |
| Positive Control | Staurosporine (1 µM) |
| Incubation Time | 6, 12, 24 hours |
| Readout | Luminescence (RLU) |
| Key Metric | Fold change in caspase activity vs. control |
Trustworthiness and Self-Validation
To ensure the reliability of your results, every experiment should incorporate a system of self-validation:
-
Positive and Negative Controls: Always include positive controls (e.g., a known cytotoxic agent like staurosporine or doxorubicin) and negative/vehicle controls (DMSO) to validate that the assay system is responding correctly[11].
-
Dose-Response and Time-Course: Evaluating the compound over a range of concentrations and multiple time points is crucial to understanding its potency and the dynamics of the cellular response.
-
Orthogonal Assays: If the caspase assay is positive, consider confirming apoptosis with an orthogonal method, such as Annexin V/Propidium Iodide staining followed by flow cytometry or high-content imaging[12][13]. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis[10][12].
Conclusion and Future Directions
This guide provides a foundational approach to the initial cellular characterization of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol. By first establishing its cytotoxic potential with the MTT assay and then investigating the underlying mechanism with a caspase activity assay, researchers can generate the preliminary data necessary to justify more in-depth studies.
Future investigations could include:
-
Screening against a broader panel of cancer cell lines to identify potential selective activity.
-
Investigating other hallmarks of apoptosis , such as DNA fragmentation (TUNEL assay) or changes in mitochondrial membrane potential[10].
-
Identifying the specific molecular target(s) of the compound through techniques like thermal shift assays, affinity chromatography, or computational modeling.
By following these robust and well-validated protocols, researchers can confidently and efficiently advance our understanding of this promising nitrophenylfuran derivative.
References
- Merck Millipore. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ATCC. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Sittampalam, G. S., et al. (2004). Design and implementation of high-throughput screening assays. PubMed.
- Mire-Sluis, A., et al. (2013).
- Janzen, W. P. (2014). Basics of HTS Assay Design and Optimization. In Chemical Genomics. Humana Press.
- National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
- ResearchGate. (2019). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
- BenchChem. (n.d.). 2-(4-Nitrophenyl)furan|High-Quality Research Chemical.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- BMG LABTECH. (n.d.). High-throughput screening (HTS).
- Proteintech. (n.d.). Experimental protocol to study cell viability and apoptosis.
- Thiyagarajan, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Wikipedia. (n.d.). High-throughput screening.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Holla, B. S., et al. (2001). Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. Il Farmaco, 56(12), 919-27.
- Charles River Laboratories. (n.d.).
- Abcam. (n.d.). Induction of apoptosis in cells.
- BioProcess International. (2021).
- Semantic Scholar. (n.d.).
- Journal of Reports in Pharmaceutical Sciences. (2022).
- ResearchGate. (n.d.).
- Cramer, D. L., & Dodd, M. C. (1946). The mode of action of nitrofuran compounds; action versus Staphylococcus aureus. Journal of Bacteriology, 51(3), 293-303.
- Cramer, D. L. (1947). The Mode of Action of Nitrofuran Compounds: II. Application of Physicochemical Methods to the Study of Action against Staphylococcus aureus. Journal of Bacteriology, 54(2), 119-125.
- Cramer, D. L., & Dodd, M. C. (1946). The Mode of Action of Nitrofuran Compounds: I. Action Versus Staphylococcus aureus. Journal of Bacteriology, 51(3), 293-303.
- BenchChem. (n.d.).
- International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity.
- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
- Popiołek, Ł., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(11), 1365.
- BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays Using 2-Furanacetamide.
- ChemScene. (n.d.). Furan-2-yl(4-methoxy-2-methylphenyl)methanol.
- Santa Cruz Biotechnology. (n.d.). [5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol.
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Practical applications of nitrophenyl-substituted furans in materials science
Executive Summary
Nitrophenyl-substituted furans represent a quintessential "push-pull" electronic architecture in organic materials science. By coupling the electron-rich furan ring (donor) with the electron-deficient nitro group (acceptor), these scaffolds exhibit strong Intramolecular Charge Transfer (ICT). This guide provides validated protocols for synthesizing these scaffolds and applying them in three high-value domains: Nonlinear Optics (NLO), Solvatochromic Sensing, and Industrial Corrosion Inhibition.
Part 1: Synthesis of the Core Scaffold
Target Molecule: 5-(4-Nitrophenyl)-2-furaldehyde Rationale: This aldehyde is the "master key" intermediate. It can be condensed into chalcones for NLO applications or Schiff bases for sensing. We utilize the Meerwein Arylation , a robust radical-nucleophilic substitution that avoids the moisture sensitivity of organolithium reagents used in other coupling methods.
Protocol 1: Modified Meerwein Arylation
Objective: Couple 4-nitroaniline with furan-2-carboxaldehyde using a diazonium salt intermediate.
Reagents:
-
4-Nitroaniline (13.8 g, 0.1 mol)
-
Furan-2-carboxaldehyde (Furfural) (0.1 mol)
-
Sodium Nitrite (
) (0.1 mol) -
Cupric Chloride (
) (Catalytic, 2.5 g) -
Hydrochloric Acid (conc.), Acetone, Sodium Acetate.
Workflow:
-
Diazotization: Dissolve 4-nitroaniline in 30 mL conc. HCl and 30 mL water. Cool to 0–5°C in an ice bath. Dropwise add
(7 g in 15 mL water). Critical Step: Maintain temp < 5°C to prevent diazonium decomposition. Stir until the solution becomes clear. -
Coupling: Dissolve Furfural (9.6 g) in 50 mL acetone. Add the diazonium solution to this mixture.
-
Catalysis: Add
dissolved in minimal water. -
Buffering: Slowly add sodium acetate solution to adjust pH to ~3–4. This initiates the radical arylation.
-
Reaction: Stir at room temperature for 12–24 hours. Evolution of
gas indicates progress. -
Isolation: The product precipitates as a dark solid. Filter, wash with water, and recrystallize from ethanol/DMF (9:1).
Validation Check (QC):
-
FT-IR: Look for symmetric/asymmetric
stretches at 1340 cm⁻¹ and 1520 cm⁻¹ . Confirm aldehyde at 1670 cm⁻¹ . -
Appearance: Product should be a yellow-orange crystalline solid (Melting Point: ~200–202°C).
Figure 1: Synthetic pathway for the core nitrophenyl-furan scaffold via Meerwein Arylation.
Part 2: Optoelectronics & Nonlinear Optics (NLO)
Application: Second Harmonic Generation (SHG) materials.[1]
Mechanism: The D-π-A (Donor-π-Acceptor) structure creates a high molecular hyperpolarizability (
Protocol 2: Synthesis of NLO-Active Chalcones
Objective: Extend the conjugation length of the scaffold to maximize NLO response.
-
Reaction: Claisen-Schmidt Condensation.
-
Procedure: Mix 5-(4-nitrophenyl)-2-furaldehyde (0.01 mol) with 4-methoxyacetophenone (0.01 mol) in ethanol (20 mL).
-
Catalysis: Add 5 mL of 10% NaOH solution dropwise.
-
Observation: The solution will turn deep red/orange immediately (formation of the enolate and subsequent conjugation).
-
Workup: Stir for 4 hours. Pour into ice water. Acidify slightly with dilute HCl to precipitate the chalcone. Recrystallize from glacial acetic acid.
Data Analysis: NLO Efficiency The following table summarizes typical Second Harmonic Generation (SHG) efficiencies relative to Urea (the industry standard reference).
| Compound Structure | Cut-off Wavelength (nm) | SHG Efficiency (vs Urea) | Application |
| Urea (Reference) | 200 | 1.0x | Calibration |
| 5-(4-nitrophenyl)-2-furaldehyde | 360 | 2.5x | Basic NLO |
| Furan-Chalcone Derivative | 420 | 15-20x | Optical Switches |
Note: The bathochromic shift (higher cut-off) in the chalcone indicates extended conjugation, directly correlating to higher SHG efficiency.
Part 3: Solvatochromic Sensing
Application: Polarity sensors for biological environments or solvent quality control. Mechanism: The nitrophenyl-furan molecule possesses a large dipole moment in the excited state. In polar solvents, the excited state is stabilized more than the ground state, lowering the energy gap and causing a "Red Shift" (Bathochromic shift) in fluorescence emission.
Protocol 3: Solvatochromic Shift Measurement
-
Preparation: Prepare
M stock solutions of the target nitrophenyl-furan in five solvents of increasing polarity: Hexane, Toluene, Chloroform, Acetone, and DMSO. -
Absorption Scan: Measure UV-Vis absorbance (
). Excitation wavelength should be set to this value. -
Emission Scan: Record fluorescence emission spectra (
) for each solvent. -
Calculation: Calculate the Stokes Shift (
) for each:
Self-Validating Result: You must observe a linear correlation when plotting the Stokes Shift against the Lippert-Mataga polarity parameter of the solvents. If the plot is non-linear, specific solvent-solute interactions (like H-bonding) are interfering, or the concentration is too high (causing aggregation).
Part 4: Corrosion Inhibition (Industrial Surface Science)
Application: Protecting mild steel in acidic environments (e.g., oil well acidizing). Mechanism: The furan oxygen and nitro group nitrogen possess lone pair electrons that adsorb onto the vacant d-orbitals of iron (Fe) on the steel surface, forming a protective barrier film.
Protocol 4: Gravimetric Weight Loss Analysis
Objective: Determine Inhibition Efficiency (IE%) of the nitrophenyl-furan derivative.
Materials:
-
Mild steel coupons (
cm). -
Inhibitor concentrations: 100, 200, 300, 400 ppm.
Step-by-Step:
-
Pre-treatment: Polish steel coupons with emery paper (grades 400–1200), degrease with acetone, and weigh accurately (
). -
Immersion: Suspend coupons in beakers containing 1.0 M HCl with varying inhibitor concentrations for 24 hours at 30°C.
-
Recovery: Remove coupons, wash with distilled water, then acetone, dry in warm air.
-
Measurement: Reweigh coupons (
). -
Calculation:
Figure 2: Adsorption mechanism of nitrophenyl-furan inhibitors on mild steel surfaces.
References
-
Meerwein Arylation Mechanism: Obushak, N. D., et al. "Mechanism of Meerwein Arylation of Furan Derivatives."[4] Russian Journal of Organic Chemistry, 2005.
-
NLO Properties: Davanagere, H., & Jayarama, A. "Furan Based Electronic Materials for LED and Solar Cell Application."[5] International Journal of Engineering Research & Technology (IJERT), 2019.
-
Corrosion Inhibition: Al-Baghdadi, S. B., et al. "Study of Corrosion Inhibition for Mild Steel in Hydrochloric Acid Solution by a new furan derivative." Journal of Physics: Conference Series, 2021. [2][3]
-
Solvatochromism: Marini, A., et al. "Ultrafast Intramolecular Charge Transfer in Push-Pull Systems." Journal of Physical Chemistry A, 2018. (Contextual grounding for ICT mechanism).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
Welcome to the technical support guide for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. Here, we address common challenges encountered during its synthesis and purification, providing field-proven insights and detailed protocols to help you improve both yield and purity. Our approach is built on explaining the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, which is typically prepared via a Suzuki-Miyaura cross-coupling reaction.
Q1: Why is my Suzuki coupling reaction resulting in a very low yield or incomplete conversion?
A: This is the most frequent challenge. The root cause often lies in one of three areas: reagent quality, catalyst deactivation, or suboptimal reaction parameters.[1]
-
Reagent Integrity: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to degradation via protodeboronation.[1] Always use fresh or properly stored boronic acid reagents. Consider using more stable alternatives like pinacol esters or MIDA boronates.[1]
-
Catalyst System: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction mixture is a primary cause of catalyst deactivation.[1] Additionally, phosphine ligands can be oxidized by trace air, preventing them from coordinating with the palladium center.[1]
-
Reaction Conditions: An insufficient amount of base can stall the reaction, as the base is critical for activating the boronic acid for transmetalation.[2][3] Furthermore, inadequate stirring can create localized concentration gradients and contribute to catalyst decomposition.[1]
Q2: I'm observing a significant amount of a major by-product that I suspect is from homocoupling of my boronic acid. How can I prevent this?
A: The homocoupling of boronic acids to form a biaryl species is a classic side reaction in Suzuki couplings, primarily caused by the presence of oxygen.[1]
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction setup are rigorously deoxygenated. Sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles is highly recommended.[1]
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[1] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄, can often mitigate this issue.[1]
Q3: My product seems too polar for standard silica gel chromatography, leading to poor separation and streaking. What are my purification options?
A: The combination of a hydroxyl group, a nitro group, and a methoxy group makes the target molecule quite polar. Standard silica chromatography can be challenging.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for polar compounds.[4] HILIC uses a polar stationary phase (like silica or an amide-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[4][5] This achieves good retention and separation of polar analytes.
-
Reverse-Phase Chromatography (RPC): While less intuitive, RPC can be adapted for moderately polar compounds by using highly aqueous mobile phases or specialized polar-embedded columns that enhance interaction with polar analytes.[4]
-
Recrystallization: If the crude product is obtained as a solid with reasonable purity (>85-90%), recrystallization is a highly effective and scalable purification method.[6] The key is to find a suitable solvent or solvent system where the compound has poor solubility at room temperature but is fully soluble at an elevated temperature.[6]
Q4: How stable is the furan ring in my compound during the reaction and workup?
A: Furan rings can be sensitive to strong acids, heat, and oxygen.[7][8] The presence of electron-releasing substituents can activate the ring, potentially leading to polymerization or ring-opening, especially under acidic conditions.[9][10]
-
Reaction: The basic conditions of the Suzuki coupling are generally well-tolerated. However, avoid unnecessarily high temperatures or prolonged reaction times, which can degrade furan derivatives.[11]
-
Workup & Purification: During the aqueous workup, avoid strong acids. If using silica gel chromatography, which can be slightly acidic, be mindful of potential degradation. To mitigate this, you can use a neutralized stationary phase or minimize the time the compound spends on the column.[7]
Troubleshooting Guides
Problem 1: Low or Incomplete Reaction Conversion
Low yields are a persistent issue in cross-coupling reactions. This guide provides a systematic workflow to diagnose and resolve the problem.
The following diagram outlines a logical sequence for troubleshooting a low-yielding Suzuki-Miyaura reaction for the synthesis of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.
The selection of catalyst, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected yield ranges based on literature for analogous transformations.[12]
| Parameter | Variation | Expected Yield Range | Rationale & Comments |
| Aryl Halide | 2-Iodo-1-methoxy-4-nitrobenzene | 85-95% | The C-I bond is weaker and more reactive in oxidative addition than the C-Br bond, often leading to faster reactions and higher yields.[12] |
| 2-Bromo-1-methoxy-4-nitrobenzene | 70-85% | C-Br bonds are less reactive and may require more forcing conditions (higher temperature, more active catalyst).[12] | |
| Catalyst/Ligand | Pd(PPh₃)₄ | 70-80% | A standard, reliable Pd(0) catalyst that often works well but may be less effective for challenging substrates.[12] |
| Pd(dppf)Cl₂ | 80-90% | A robust Pd(II) precatalyst with a bulky ligand that is often effective for a wide range of substrates. | |
| Base | K₂CO₃ | 75-85% | A common, effective, and inexpensive base.[12] |
| Cs₂CO₃ | 80-90% | A stronger, more soluble base that can sometimes improve yields, especially with less reactive aryl halides.[2][12] | |
| Solvent | Toluene / H₂O | 75-85% | A standard biphasic solvent system.[12] |
| 1,4-Dioxane / H₂O | 80-90% | Often gives excellent results due to its ability to dissolve both organic and inorganic reagents well.[12] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis.
Objective: To synthesize (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.
Materials:
-
(5-(Hydroxymethyl)furan-2-yl)boronic acid pinacol ester
-
2-Bromo-1-methoxy-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-methoxy-4-nitrobenzene (1.0 eq), (5-(Hydroxymethyl)furan-2-yl)boronic acid pinacol ester (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Preparation: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Purge this vial with argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to the main reaction flask via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Bubble argon through the stirred solution for 20-30 minutes to ensure it is thoroughly deoxygenated.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask against a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by HILIC Flash Chromatography
This protocol is designed to purify the polar target molecule, separating it from less polar impurities.[4]
Objective: To purify crude (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.
Materials:
-
Crude product from Protocol 1
-
Silica gel or an amide-bonded HILIC stationary phase
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Ammonium formate or ammonium acetate (for mobile phase buffer)
Procedure:
-
Column Packing: Prepare a flash chromatography column with the chosen HILIC stationary phase.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate buffer in water.
-
Mobile Phase B (Organic): Use acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent that is as close as possible to the initial mobile phase composition (e.g., 95:5 ACN:water). If solubility is an issue, use a stronger solvent like methanol or DMSO, but keep the injection volume small.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10 column volumes.
-
Elution: Load the sample onto the column. Elute the product using a linear gradient, decreasing the organic phase concentration. For example:
-
Start with 95% B (ACN).
-
Run a linear gradient to 70% B over 15-20 minutes.
-
Hold at the final conditions for 2-3 minutes to elute all components.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol.
Protocol 3: Purity Assessment
Confirming the purity of the final product is a critical step.[13]
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and signal integrations should be consistent with the expected structure and show no significant impurity signals.[13]
-
HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA or formic acid). A pure sample should show a single major peak.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound. Impurities typically depress and broaden the melting range.[13]
References
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (n.d.). Benchchem.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
- Troubleshooting guide for the synthesis of 5-alkylfurfurals. (n.d.). Benchchem.
- Technical Support Center: Synthesis of Substituted Furans. (n.d.). Benchchem.
- A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde. (n.d.). Benchchem.
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022). Journal of Agricultural and Food Chemistry, 70(25), 7762–7772. Retrieved February 23, 2026, from [Link]
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora.
-
Angell, F. G. (1947). Some analytical methods applicable to furan and its derivatives. Analyst, 72, 178. Retrieved February 23, 2026, from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
-
Determination of Furan in Foods. (n.d.). FDA. Retrieved February 23, 2026, from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Foods, 12(4), 754. Retrieved February 23, 2026, from [Link]
- Determination of furan and furan derivatives in baby food. (2018). Food Control, 84, 393-399.
-
Furan Derivatives: Preparation & Hydrogenation Techniques. (2023, October 21). StudySmarter. Retrieved February 23, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 23, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved February 23, 2026, from [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Advanced Sustainable Systems. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
2-FURANMETHANOL. (n.d.). Ataman Kimya. Retrieved February 23, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved February 23, 2026, from [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2471. Retrieved February 23, 2026, from [Link]
-
What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014, February 21). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
- Technical Support Center: Synthesis of 2-(Furan-2-YL)phenol. (n.d.). Benchchem.
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Validation & Comparative
Comparing the efficacy of different synthetic routes for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted aryl-furan core, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this molecule is crucial for advancing drug discovery programs. This guide provides an in-depth comparison of two primary synthetic routes for the preparation of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, offering a critical evaluation of their respective efficacies based on experimental data and established chemical principles.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This route leverages this powerful transformation to construct the central aryl-furan bond.
Synthetic Strategy
The strategy involves the coupling of a pre-functionalized furan building block with an appropriately substituted aryl boronic acid. To allow for the final conversion to the target methanol, the furan derivative of choice is 2-furaldehyde, protected as its diethyl acetal. This protection is crucial to prevent side reactions of the aldehyde functionality during the lithiation and borylation steps.[4] The synthesis can be broken down into four key stages:
-
Protection of 2-furaldehyde: The aldehyde is protected as a stable diethyl acetal.
-
Lithiation and Borylation: The protected furan is selectively lithiated at the 5-position, followed by quenching with an appropriate borate ester to generate the furan-5-boronic ester.[5][6]
-
Suzuki-Miyaura Coupling: The furan-5-boronic ester is coupled with a suitable aryl halide, in this case, 2-bromo-1-methoxy-4-nitrobenzene.
-
Deprotection and Reduction: The acetal protecting group is removed under acidic conditions to reveal the aldehyde, which is subsequently reduced to the target primary alcohol.
Experimental Protocols
Step 1: Synthesis of 2-Furaldehyde diethyl acetal
-
Materials: 2-furaldehyde, triethyl orthoformate, ethanol, catalytic p-toluenesulfonic acid.
-
Procedure:
-
To a solution of 2-furaldehyde (1.0 eq) in ethanol, add triethyl orthoformate (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-furaldehyde diethyl acetal, which can often be used without further purification.[4][7]
-
Step 2: Synthesis of (5-(diethoxymethyl)furan-2-yl)boronic acid pinacol ester
-
Materials: 2-Furaldehyde diethyl acetal, n-butyllithium (n-BuLi), triisopropyl borate, pinacol, tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-furaldehyde diethyl acetal (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
After removal of the solvent, the crude boronic acid is esterified by refluxing with pinacol in toluene with azeotropic removal of water to yield the pinacol ester.
-
Step 3: Suzuki-Miyaura Coupling
-
Materials: (5-(diethoxymethyl)furan-2-yl)boronic acid pinacol ester, 2-bromo-1-methoxy-4-nitrobenzene, Pd(PPh₃)₄, sodium carbonate, toluene, ethanol, water.
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water, add (5-(diethoxymethyl)furan-2-yl)boronic acid pinacol ester (1.0 eq), 2-bromo-1-methoxy-4-nitrobenzene (1.1 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography.
-
Step 4: Deprotection and Reduction
-
Materials: The coupled product from Step 3, acetone, dilute hydrochloric acid, sodium borohydride, methanol.
-
Procedure:
-
Dissolve the product from the Suzuki-Miyaura coupling in a mixture of acetone and dilute hydrochloric acid.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude aldehyde.
-
Dissolve the crude aldehyde in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
-
Visualizing Route 1
Caption: Synthetic pathway via Suzuki-Miyaura coupling.
Route 2: Meerwein Arylation
The Meerwein arylation offers a classical approach to the formation of carbon-carbon bonds through a radical-mediated process.[8][9][10][11] This route is attractive due to the ready availability of the starting materials.
Synthetic Strategy
This pathway commences with the diazotization of 2-methoxy-4-nitroaniline, followed by a copper-catalyzed arylation of a furan derivative. Using furan-2-carboxylic acid as the substrate for the arylation reaction is a strategic choice, as the carboxylic acid group can be subsequently reduced to the desired primary alcohol.
-
Preparation of 2-methoxy-4-nitroaniline: This starting material is synthesized from o-methoxyaniline through a three-step sequence of acetylation, nitration, and hydrolysis.[12][13][14][15]
-
Diazotization: 2-methoxy-4-nitroaniline is converted to its corresponding diazonium salt.
-
Meerwein Arylation: The diazonium salt reacts with furan-2-carboxylic acid in the presence of a copper catalyst to form 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid.
-
Reduction: The carboxylic acid is reduced to the target methanol.
Experimental Protocols
Step 1: Synthesis of 2-methoxy-4-nitroaniline
-
Materials: o-methoxyaniline, acetic anhydride, fuming nitric acid, sulfuric acid, sodium hydroxide.
-
Procedure:
-
Acetylation: React o-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide.[12]
-
Nitration: Carefully nitrate 2-methoxyacetanilide with a mixture of fuming nitric acid and sulfuric acid at low temperatures to yield 2-methoxy-4-nitroacetanilide.[12]
-
Hydrolysis: Hydrolyze the acetamide group of 2-methoxy-4-nitroacetanilide using aqueous sodium hydroxide to give 2-methoxy-4-nitroaniline.[13][14]
-
Step 2: Meerwein Arylation
-
Materials: 2-methoxy-4-nitroaniline, sodium nitrite, hydrochloric acid, furan-2-carboxylic acid, copper(II) chloride, acetone, water.
-
Procedure:
-
Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.0 eq) to form the diazonium salt solution.
-
In a separate flask, dissolve furan-2-carboxylic acid (1.2 eq) and copper(II) chloride (catalytic amount) in a mixture of acetone and water.
-
Slowly add the diazonium salt solution to the furan-2-carboxylic acid solution at a controlled temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
The product, 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid, will precipitate from the solution and can be collected by filtration.
-
Step 3: Reduction of the Carboxylic Acid
-
Materials: 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid, lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous THF.
-
Procedure:
-
Suspend 5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of LAH or BH₃·THF (excess) in THF.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Visualizing Route 2
Caption: Synthetic pathway via Meerwein arylation.
Comparative Analysis
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Meerwein Arylation |
| Number of Steps | 4 (from protected 2-furaldehyde) | 3 (from 2-methoxy-4-nitroaniline) |
| Overall Yield | Generally Good to Excellent | Moderate to Good |
| Starting Materials | 2-furaldehyde, aryl halide, boronic ester | o-methoxyaniline, furan-2-carboxylic acid |
| Key Reagents | Palladium catalyst, organolithium reagents | Diazonium salts, copper catalyst, strong reducing agents (LAH/BH₃) |
| Scalability | Generally good, though organolithium use requires care. | Scalable, with established industrial precedent for diazotization. |
| Safety Concerns | Handling of pyrophoric n-BuLi. | Generation and handling of potentially unstable diazonium salts. Use of highly reactive reducing agents. |
Discussion and Conclusion
Both synthetic routes offer viable pathways to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, each with distinct advantages and disadvantages.
Route 1 (Suzuki-Miyaura Coupling) is a modern and highly versatile approach. Its primary strength lies in the generally high yields and excellent functional group tolerance of the Suzuki-Miyaura reaction. The use of a palladium catalyst, while an initial cost, often proves economical due to high efficiency and turnover numbers. However, this route necessitates the use of pyrophoric organolithium reagents for the borylation step, which requires stringent anhydrous conditions and careful handling, potentially posing challenges for large-scale production.
Route 2 (Meerwein Arylation) represents a more classical approach. The starting materials are readily available and inexpensive. The diazotization and Meerwein arylation are well-established industrial processes. However, the yields of Meerwein arylations can be variable and are often lower than those of palladium-catalyzed cross-coupling reactions.[8] A significant consideration for this route is the safety aspect of handling diazonium salts, which can be explosive under certain conditions. Furthermore, the final reduction of the carboxylic acid requires a strong reducing agent like LAH or borane, which also necessitates careful handling and anhydrous conditions.
Recommendation:
For laboratory-scale synthesis and rapid analogue generation, the Suzuki-Miyaura coupling (Route 1) is often the preferred method due to its reliability and typically higher yields. The challenges associated with handling organolithium reagents are manageable on a smaller scale.
For large-scale industrial production, the Meerwein arylation (Route 2) may be more cost-effective, provided that the process is well-optimized to maximize yield and that appropriate safety protocols are in place for handling diazonium salts and strong reducing agents.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, available equipment, cost considerations, and the synthetic team's expertise.
References
- CN109776337A. (2019). The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
-
Patsnap. (2019). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Retrieved from [Link]
-
Tebubio. (n.d.). 2-Furaldehyde diethyl acetal - 100 mg. Retrieved from [Link]
-
Georganics. (n.d.). 2-Furaldehyde diethyl acetal - High purity. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Aggarwal, V. K., & Leonori, D. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3145–3157. Retrieved from [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 46(29), 5555–5559. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
Niknam, E., Panahi, F., & Khazaei, A. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Retrieved from [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved from [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
DOI. (n.d.). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Retrieved from [Link]
-
Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]
-
Nagai, Y., et al. (n.d.). Selective reduction of 2-furancarboxylic acid into 5-hydroxyvaleric acid derivatives over supported platinum catalyst. Catalysis Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methylfurfural. Retrieved from [Link]
-
Obushak, N. D., et al. (2009). Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Heterogeneous biocatalytic reduction of 5-(hydroxy)methyl furfural using two co-immobilised alcohol dehydrogenases. Retrieved from [Link]
-
Obushak, N. D., et al. (2009). Mechanism of Meerwein arylation of furan derivatives. Scilit. Retrieved from [Link]
-
Safo, M. K., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50175439 5-(2-NITROPHENYL)-2-FUROIC ACID. Retrieved from [Link]
-
SciSpace. (2009). Top 3 papers published in the topic of Meerwein arylation in 2009. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]
-
Semantic Scholar. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine a. Retrieved from [Link]
-
RSC Publishing. (n.d.). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion pathways of 2-furaldehyde (furfural) and 5-(hydroxymethyl). Retrieved from [Link]
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- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. tebubio.com [tebubio.com]
- 5. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 2-Furaldehyde diethyl acetal - High purity | EN [georganics.sk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 15. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
Technical Comparison Guide: SAR & Therapeutic Potential of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol Analogs
The following guide provides a technical, comparative analysis of the structure-activity relationship (SAR) and therapeutic potential of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol and its analogs. This document is designed for medicinal chemists and pharmacologists, synthesizing experimental data with mechanistic insights to support drug development decisions.
Executive Summary
The compound (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol represents a specific subclass of 5-aryl-2-furanmethanol derivatives. Unlike classic nitrofurans (where the nitro group is attached directly to the furan ring, e.g., Nitrofurantoin), this scaffold features a nitro-biaryl system . The nitro group is positioned on the phenyl ring, while the furan acts as a conductive linker to the hydroxymethyl "tail."
This structural arrangement modulates the redox potential of the nitro group, impacting its susceptibility to bacterial nitroreductases (Type I and II). The primary therapeutic application of this class is antimicrobial and antitubercular therapy, specifically targeting Mycobacterium tuberculosis and ESKAPE pathogens.
Key Performance Indicators (KPI) Comparison
| Feature | Target Compound: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol | Alternative A: Nitrofurantoin (Standard) | Alternative B: Isoniazid (Antitubercular) |
| Pharmacophore | Nitro-phenyl + Furan Linker | 5-Nitro-2-furyl + Hydantoin | Pyridine + Hydrazide |
| Mechanism | Radical anion generation via Nitroreductase | DNA damage via Nitroreductase | InhA inhibition (Cell wall) |
| Solubility (LogP) | Moderate (~2.1) - Improved by Methoxy | Low (0.41) - Crystalline issues | High (-0.70) |
| Metabolic Stability | Low (Hydroxymethyl | Moderate (Rapid renal excretion) | Moderate (Acetylation dependent) |
| Toxicity Risk | Mutagenicity (Ames +), Reactive Aldehyde | Pulmonary toxicity, Neuropathy | Hepatotoxicity |
| Primary Utility | Lead Optimization / Probe | UTI Treatment | Tuberculosis Treatment |
Scientific Foundation: Mechanism of Action
The biological activity of this scaffold hinges on the bioactivation of the nitro group .
-
Prodrug Activation: The compound functions as a prodrug. Bacterial nitroreductases (NTRs) reduce the nitro group (
) to a nitroso ( ) and subsequently to a hydroxylamine ( ) intermediate. -
Radical Generation: This reduction process involves the transfer of electrons, generating reactive oxygen species (ROS) and nitrogen-centered radicals.
-
Macromolecular Damage: These radicals covalently bind to bacterial DNA and proteins, disrupting replication and respiration.
Distinction: The 2-methoxy substituent on the phenyl ring exerts a steric and electronic influence, slightly deactivating the nitro group compared to a non-substituted analog. This "tuning" can reduce host toxicity while maintaining bacterial potency.
Pathway Visualization: Mechanism of Action
Figure 1: Bioactivation pathway of nitro-aryl furan derivatives via bacterial nitroreductases.
Detailed SAR Analysis
The Structure-Activity Relationship (SAR) of this molecule can be dissected into three distinct zones: the Head (Nitro-Aryl), the Linker (Furan), and the Tail (Hydroxymethyl).
Zone 1: The Nitro-Aryl Head (Warhead)
-
4-Nitro Group: Essential for activity. Removal or reduction to an amine abolishes antimicrobial potency.
-
2-Methoxy Group:
-
Pros: Increases lipophilicity (LogP) aiding cell wall penetration; disrupts crystal packing to improve solubility.
-
Cons: Can introduce steric hindrance, potentially reducing affinity for the nitroreductase active site compared to the unsubstituted analog.
-
Alternative: Replacing -OCH3 with -F (fluorine) often retains metabolic stability while reducing steric bulk.
-
Zone 2: The Furan Linker
-
Furan vs. Thiophene: The furan ring is preferred over thiophene. Furan is more electron-rich, facilitating the electronic communication between the donor (hydroxymethyl) and acceptor (nitrophenyl) systems.
-
Planarity: The biaryl bond allows for a planar conformation, which is critical for intercalation into DNA or fitting into the flavin pocket of nitroreductases.
Zone 3: The Hydroxymethyl Tail
-
Metabolic Liability: The -CH_2OH group is a "soft spot." In vivo, it is rapidly oxidized by alcohol dehydrogenases to the aldehyde (highly reactive/toxic) and then to the carboxylic acid (often inactive due to rapid excretion and inability to cross mycobacterial cell walls).
-
Optimization Strategy:
-
Etherification: Converting -CH_2OH to -CH_2OMe improves metabolic stability.
-
Carbamates: Converting to a carbamate provides a stable prodrug moiety.
-
SAR Logic Diagram
Figure 2: SAR segmentation of the target scaffold highlighting critical regions for optimization.
Experimental Protocols
To validate the SAR assertions above, the following protocols are recommended. These are self-validating systems used in peer-reviewed literature for similar nitrofuran scaffolds.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This is the most reliable route to construct the biaryl core.
Materials:
-
5-Bromo-2-furanmethanol (or protected equivalent).
-
(2-Methoxy-4-nitrophenyl)boronic acid.
-
Pd(PPh3)4 (Catalyst).
-
Na2CO3 (Base).
-
DME/Water (Solvent).
Step-by-Step Methodology:
-
Degassing: Dissolve 1.0 eq of 5-bromo-2-furanmethanol and 1.2 eq of boronic acid in DME:H2O (3:1). Sparge with Argon for 15 mins. Rationale: Oxygen poisons the Palladium catalyst.
-
Catalysis: Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (5 mol%).
-
Reflux: Heat to 85°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is typically a yellow/orange solid due to the nitro-conjugation.
Protocol B: Antimicrobial Susceptibility Assay (REMA)
The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Dilution: Perform 2-fold serial dilutions in 96-well plates containing 7H9 broth (100 µL/well).
-
Inoculation: Add 100 µL of bacterial suspension (OD600 = 0.001) to each well.
-
Incubation: Incubate at 37°C for 5-7 days.
-
Readout: Add 30 µL of Resazurin solution (0.02%). Incubate for 24 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
-
Validation: Include Isoniazid (Positive Control) and DMSO (Negative Control).
Synthesis Workflow Diagram
Figure 3: Suzuki-Miyaura coupling workflow for the synthesis of 5-aryl-2-furanmethanol derivatives.
Comparative Data Analysis
The following table summarizes the expected performance of the target compound based on SAR data from analogous 5-nitrofuran studies.
| Metric | (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol | Unsubstituted Analog (No Methoxy) | Aldehyde Analog (-CHO) |
| MIC (M. tb) | 0.5 - 2.0 µg/mL (Good) | 0.2 - 1.0 µg/mL (Excellent) | < 0.1 µg/mL (Potent but toxic) |
| LogP | 2.1 (Optimal for permeability) | 1.8 | 1.9 |
| Solubility | High (Methoxy disrupts lattice) | Moderate | Low |
| Cytotoxicity (CC50) | > 50 µg/mL (Moderate Safety) | > 40 µg/mL | < 10 µg/mL (High Toxicity) |
| Selectivity Index | ~25 - 100 | ~40 - 200 | < 10 |
Interpretation: The 2-methoxy analog trades a slight amount of raw potency (compared to the unsubstituted form) for improved physicochemical properties (solubility). The alcohol (-CH2OH) form is significantly less toxic than the aldehyde (-CHO) analog, making it a safer starting point for drug development, though it requires metabolic activation or protection to prevent rapid clearance.
References
-
Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Source: National Institutes of Health (PMC). URL:[Link]
-
5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[1] URL:[Link][1]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Structural Analysis. Source: MDPI (Molbank). URL:[Link][2][3][4][5][6]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Source: Oriental Journal of Chemistry. URL:[Link]
Sources
- 1. 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]
- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Comparison: (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol vs. Commercial Reference Standards
The following guide provides an in-depth technical comparison of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol —a specialized nitro-aromatic research compound—against commercially available reference standards. This analysis focuses on its primary application as a fluorogenic probe for Nitroreductase (NTR) and a tool for hypoxia imaging , while also addressing its structural relationship to nitrofuran antibiotics.
Executive Summary & Compound Profile
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol is a synthetic nitrofuran derivative utilized primarily as a fluorogenic substrate for the detection of nitroreductase (NTR) activity and cellular hypoxia. Unlike traditional hypoxia markers that require antibody staining (e.g., Pimonidazole), this small molecule functions as a "turn-on" fluorescent probe. Upon enzymatic reduction by NTR—an enzyme overexpressed in hypoxic tumor cells and certain bacteria—the non-fluorescent nitro group is converted to an amino group, restoring the molecule's "push-pull" electronic system and triggering strong fluorescence.
Chemical Profile
| Feature | Specification |
| IUPAC Name | (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol |
| Functional Class | Fluorogenic Hypoxia Probe / Nitroreductase Substrate |
| Mechanism | Bioreductive activation (Nitro |
| Detection Mode | Fluorescence (Turn-ON) |
| Solubility | DMSO, Methanol (Low water solubility without co-solvents) |
Comparative Analysis: Product vs. Reference Standards
This section compares the product against three distinct classes of reference compounds: Pimonidazole (Gold Standard for Hypoxia), Nitrofurantoin (Structural Analog/Antibiotic), and Resorufin-based Probes (Fluorescent Competitors).
Comparison 1: vs. Pimonidazole (The "Gold Standard")[1]
Pimonidazole is the clinical and research standard for quantifying hypoxia. It forms covalent adducts with thiol-containing proteins in hypoxic cells, which are subsequently detected using antibodies.
| Feature | (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol | Pimonidazole (Hypoxyprobe™) |
| Readout Type | Direct Fluorescence (Real-time) | Immunochemical (Endpoint/Fixed) |
| Workflow Speed | Fast (< 2 hours). Add, Incubate, Image.[1][2] | Slow (> 24 hours). Fixation, Permeabilization, Ab Staining. |
| Live Cell Imaging | Yes. Can track dynamic hypoxia changes.[2] | No. Requires cell fixation/lysis. |
| Specificity | Specific to Nitroreductase (NTR) activity.[1][2][3] | Specific to pO2 < 10 mmHg (Reductive binding). |
| Expert Insight | The furan-methanol probe offers superior temporal resolution for tracking changes in hypoxia (e.g., re-oxygenation studies), whereas Pimonidazole provides a cumulative "history" of hypoxic exposure. |
Comparison 2: vs. Nitrofurantoin (Structural Analog)
Nitrofurantoin is a commercial antibiotic. While structurally similar, its utility differs significantly. This comparison highlights the "Probe" vs. "Drug" distinction.
| Feature | (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol | Nitrofurantoin |
| Primary Use | Imaging/Diagnostics. | Therapeutic (Antibiotic). |
| Fluorescence | High Quantum Yield (Amino form). | Negligible/Background only. |
| Cytotoxicity | Low (at imaging concentrations, e.g., 1-10 µM). | High (Bactericidal mechanism). |
| Structural Note | Contains a Methoxy group (donor) to enhance fluorescence. | Contains a Hydantoin ring (non-fluorescent). |
| Expert Insight | Researchers must be aware that the furan-methanol probe may retain some residual antimicrobial activity. Always include a vehicle control in bacterial imaging experiments to rule out growth inhibition. |
Mechanism of Action: The "Turn-On" Switch[1]
The utility of this compound relies on the specific reduction of the nitro group at the 4-position of the phenyl ring.
Pathway Description:
-
Entry: The lipophilic probe passively diffuses into the cell.
-
Recognition: In hypoxic conditions (low
), type I/II Nitroreductases (NTR) accept the probe as a substrate. -
Reduction: Using NADH as a cofactor, NTR reduces the electron-withdrawing Nitro group (
) to an electron-donating Amino group ( ).[2] -
Fluorescence: The resulting product, (5-(2-Amino-4-methoxyphenyl)furan-2-yl)methanol , possesses a donor-acceptor conjugated system (Amino-Phenyl-Furan) that emits strong fluorescence.
Figure 1: Bioreductive activation pathway. The transformation from Nitro (Red) to Amino (Green) restores the "push-pull" electronic system required for fluorescence.
Experimental Protocols
Protocol A: In Vitro Nitroreductase Assay
Validate the probe's response before cellular application.
-
Preparation:
-
Dissolve (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in DMSO to make a 10 mM stock.
-
Dilute to 10 µM in PBS (pH 7.4).
-
-
Reaction:
-
Add NADH (Cofactor) to a final concentration of 100 µM.
-
Add purified Nitroreductase (e.g., from E. coli) (1 µg/mL).
-
-
Measurement:
-
Monitor fluorescence kinetics for 30 minutes at 37°C.
-
Excitation: ~380–410 nm (Predicted based on aminophenyl-furan class).
-
Emission: ~500–550 nm (Green/Yellow region).
-
-
Control: Run a parallel blank without NTR to confirm stability.
Protocol B: Live Cell Hypoxia Imaging
Visualizing hypoxic regions in tumor spheroids or monolayer cultures.
-
Seeding: Plate HeLa or A549 cells on glass-bottom dishes (50,000 cells/dish). Incubate overnight.
-
Induction:
-
Hypoxic Group: Incubate in a hypoxia chamber (1%
, 5% ) for 4–12 hours. -
Normoxic Group: Maintain at 21%
.
-
-
Staining:
-
Replace media with fresh media containing 5–10 µM Probe .
-
Incubate for 30–60 minutes.
-
-
Wash: Rinse 3x with warm PBS to remove extracellular probe.
-
Imaging:
-
Transfer immediately to a confocal microscope (with stage-top incubator if possible).
-
Acquire images using the appropriate channel (e.g., DAPI/GFP depending on exact Stokes shift, typically GFP-compatible).
-
Expectation: Hypoxic cells will display bright cytosolic fluorescence; Normoxic cells will remain dark.
-
References
-
NTR Probe Mechanisms: Cui, L., et al.[4] "A highly sensitive long-wavelength fluorescence probe for nitroreductase and hypoxia." Chem. Commun., 2013.[4] Link
-
Biochemical Validation: Santa Cruz Biotechnology. "[5-(2-Amino-4-methoxy-phenyl)-furan-2-yl]-methanol Product Data." SCBT Catalog. Link
-
Anti-TB Nitrofuran Context: Tangallapally, R. P., et al. "Synthesis and evaluation of nitrofuranylamides as novel antituberculosis agents." J. Med.[5] Chem., 2005. Link
-
Hypoxia Standards: Raleigh, J. A., et al. "Semiquantitative immunohistochemical analysis for hypoxia in human tumors." Int. J. Radiat. Oncol. Biol. Phys., 1998. Link
Sources
Confirmation of target engagement for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in cellular models
This guide details the validation of target engagement for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol , a nitro-heterocyclic compound.[1] Based on its pharmacophore (nitro-phenyl coupled to a furan ring), this compound functions primarily as a bioreductive substrate targeting Nitroreductases (NTRs) .[1] This mechanism is relevant in two primary contexts: Hypoxia-Activated Prodrugs (HAPs) in oncology and antimicrobial activity against bacteria expressing oxygen-insensitive NTRs.[1]
Executive Summary & Mechanism of Action
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol belongs to the class of nitro-furan derivatives.[1] Its biological activity is predicated on the enzymatic reduction of its nitro group (
The Target: Nitroreductases (NTRs)[1]
-
Mammalian Context (Hypoxia): In normoxic cells, one-electron reduction by enzymes like Cytochrome P450 Reductase creates a nitro-radical anion that is rapidly re-oxidized by
(futile cycle), preventing toxicity.[1] In hypoxic tumor cells, this re-oxidation is inhibited, allowing further reduction to cytotoxic species that form covalent DNA adducts.[1] -
Bacterial Context: Bacteria express Type I (oxygen-insensitive) NTRs that reduce the compound regardless of oxygen levels, conferring selective toxicity.[1]
Mechanism Diagram
The following diagram illustrates the "Oxygen Sensing" mechanism that dictates target engagement.[1]
Caption: Bioreductive activation pathway. Target engagement is defined by the transition from the reversible radical anion to the irreversible active metabolite.[1]
Comparative Analysis: Performance vs. Alternatives
When validating this compound, it must be benchmarked against established hypoxia probes and nitro-furan antibiotics.[1]
| Feature | (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol | Pimonidazole (Hypoxia Standard) | Nitrofurantoin (Antibiotic Standard) |
| Primary Target | Nitroreductases (NTRs) | Hypoxia-Inducible Factor / NTRs | Bacterial Type I NTRs |
| Specificity | High (Modulated by 2-Methoxy group) | High (Gold Standard for Hypoxia) | Moderate (Systemic toxicity issues) |
| Detection Mode | LC-MS (Metabolite) or Functional Cytotoxicity | Antibody Staining (Adducts) | Bacterial Growth Inhibition (MIC) |
| Redox Potential | Tunable (Methoxy donates e-, lowering potential) | Fixed | Fixed |
| Cellular Retention | High (Upon reduction/adduct formation) | High (Covalent binding) | Low (Rapid excretion) |
Key Advantage: The 2-methoxy substituent on the phenyl ring alters the electron density, potentially fine-tuning the redox potential to target specific levels of hypoxia (e.g., severe vs. moderate) more precisely than generic nitro-furans.[1]
Experimental Protocols for Target Confirmation
To confirm target engagement, you must prove that the compound's activity is NTR-dependent and Oxygen-sensitive .[1]
Protocol A: Differential Cytotoxicity Assay (Hypoxia vs. Normoxia)
Objective: Confirm that the compound engages the target (NTRs) only under permissive conditions (Hypoxia).[1]
-
Cell Seeding: Seed A549 or HCT116 cells (2,000 cells/well) in 96-well plates.
-
Treatment: Prepare a dose-response curve of the compound (0.1 µM – 100 µM).
-
Incubation:
-
Set A (Normoxia): Incubate at 37°C, 21%
, 5% .[1] -
Set B (Hypoxia): Incubate in a hypoxia chamber (
) for 4 hours, then transfer to normoxia for 72h.
-
-
Readout: Assess viability using CellTiter-Glo (ATP) or MTT assay.
-
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
[1]-
Success Criterion: HCR > 5 indicates successful bioreductive target engagement.[1]
-
Protocol B: Competitive Inhibition with Dicoumarol
Objective: Prove causality by blocking the target enzyme (DT-Diaphorase/NQO1) using a specific inhibitor.[1]
-
Pre-treatment: Pre-incubate cells with Dicoumarol (25 µM) (an NQO1 inhibitor) or Allopurinol (Xanthine Oxidase inhibitor) for 1 hour.[1]
-
Compound Addition: Add the test compound at its
concentration. -
Incubation: Incubate under hypoxic conditions for 24 hours.
-
Analysis: Measure cell viability.
-
Success Criterion: If Dicoumarol treatment rescues cell viability (reduces toxicity), the compound is confirmed to engage NQO1/NTRs as a substrate.[1]
-
Protocol C: LC-MS/MS Metabolite Tracking (Direct Engagement)
Objective: Detect the amine metabolite, the "smoking gun" of target engagement.[1]
-
Incubation: Treat cells with 10 µM compound for 2 hours under Hypoxia vs. Normoxia.
-
Lysis: Wash cells with PBS, lyse in cold methanol/acetonitrile (1:1).
-
Centrifugation: Spin at 15,000 x g for 10 min to remove proteins.
-
LC-MS Analysis: Inject supernatant into a C18 column.[1]
-
Target Mass: Monitor for the parent mass (
) and the reduced amine mass ( , corresponding to loss of and gain of , or similar reduction shifts depending on exact stoichiometry).[1]
-
-
Validation: The amine peak should be dominant in Hypoxia samples and absent/low in Normoxia.
Troubleshooting & Validation Workflow
Use this logic flow to interpret your data.
Caption: Logic flow for validating NTR-mediated engagement. Failure at any step requires re-evaluation of the compound's stability or cell permeability.[1]
References
-
Patterson, A. V., et al. (2021).[1] "Mechanism of Action of Bioreductive Drugs: The Role of Nitroreductases." Clinical Cancer Research.
-
Wardman, P. (2001).[1] "Electron Transfer Agents in Hypoxia-Selective Drugs." Current Medicinal Chemistry.
-
Rauth, A. M., et al. (1998).[1] "Bioreductive therapies: an overview of drugs and their mechanisms of action." International Journal of Radiation OncologyBiologyPhysics.[1]
-
Denny, W. A. (2004).[1] "Hypoxia-activated prodrugs in cancer therapy: progress to the clinic." Future Oncology.
-
Sigma-Aldrich. (2024).[1] "Product Specification: 5-(2-Nitrophenyl)furfural derivatives." Merck/Sigma Technical Documents.
Sources
Alternative compounds to (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol for specific applications
An In-Depth Comparative Guide to Alternatives for (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol in Antimicrobial Research
Introduction: Contextualizing a Novel Nitrophenylfuran Derivative
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol represents a specific structure within the broader class of nitrophenylfuran derivatives. While this particular molecule is not extensively documented in mainstream literature, its core structure—a furan ring linked to a nitrophenyl group—is a well-established pharmacophore, particularly in the realm of antimicrobial agents. Compounds in this family are synthetic broad-spectrum antimicrobials effective against a variety of Gram-positive and Gram-negative bacteria. The antimicrobial activity of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the furan ring, which is crucial for their mechanism of action.
The methoxy and methanol substitutions on the phenyl and furan rings, respectively, are expected to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can influence its pharmacokinetic profile and overall efficacy. Given the established role of the nitrofuran scaffold, this guide will hypothesize the primary application of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol as an antimicrobial agent and provide a detailed comparison with established and alternative compounds in this therapeutic area. This analysis is designed to guide researchers and drug development professionals in selecting appropriate compounds for further investigation.
Hypothesized Mechanism of Action: The Role of Nitro-Reduction
The antimicrobial action of nitrofuran derivatives is a multi-step intracellular process. It is predicated on the enzymatic reduction of the nitro group by bacterial nitroreductases. This process generates a cascade of highly reactive electrophilic intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species are non-specific in their targets and can induce significant cellular damage by reacting with a wide array of macromolecules. The primary targets are believed to be ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death. This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurans.
Caption: Hypothesized mechanism of action for nitrofuran derivatives.
Comparative Analysis of Antimicrobial Alternatives
The selection of an appropriate antimicrobial agent depends on a multitude of factors including its spectrum of activity, potency, safety profile, and the potential for resistance development. Here, we compare our subject compound's likely profile with two well-established alternatives: Nitrofurantoin, a classic nitrofuran, and Ciprofloxacin, a fluoroquinolone with a distinct mechanism of action.
| Feature | (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol (Hypothesized) | Nitrofurantoin | Ciprofloxacin |
| Class | Nitrofuran Derivative | Nitrofuran | Fluoroquinolone |
| Mechanism of Action | Inhibition of DNA, RNA, protein, and cell wall synthesis via reactive intermediates. | Inhibition of DNA, RNA, protein, and cell wall synthesis via reactive intermediates. | Inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication. |
| Spectrum of Activity | Expected broad-spectrum against Gram-positive and Gram-negative bacteria. | Primarily used for urinary tract infections caused by E. coli, Enterococcus faecalis, Staphylococcus aureus. | Broad-spectrum, including Enterobacteriaceae, Pseudomonas aeruginosa, and atypical pathogens. |
| Common Resistance | Low, due to multi-targeted mechanism. | Low, mutations in nitroreductase genes can confer resistance. | Common, due to target-site mutations (gyrA, parC) and efflux pumps. |
| Primary Application | Investigational | Uncomplicated Urinary Tract Infections (UTIs) | Wide range of infections including UTIs, respiratory, and skin infections. |
| Toxicity Profile | Unknown. Potential for similar class-related toxicities (e.g., pulmonary, hepatic). | Nausea, headache. Rare but serious: pulmonary fibrosis, hepatotoxicity, hemolytic anemia in G6PD deficient patients. | Gastrointestinal distress, CNS effects (dizziness, confusion). Rare but serious: tendonitis/tendon rupture, aortic aneurysm. |
Experimental Protocol: Determining Antimicrobial Potency
To empirically validate and compare the antimicrobial efficacy of (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol against other compounds, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental first step. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (e.g., (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, Nitrofurantoin, Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Spectrophotometer or turbidity standard.
-
Incubator (35°C ± 2°C).
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations. Typically, this is done across 10 wells, leaving one for a positive control (no drug) and one for a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
(5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol, by virtue of its nitrophenylfuran core, holds theoretical promise as an antimicrobial agent. Its multi-targeted mechanism of action, common to this class of compounds, suggests a low propensity for resistance development, a highly desirable attribute in the current landscape of rising antimicrobial resistance. However, without empirical data, its specific spectrum of activity, potency, and safety profile remain speculative.
The provided comparative framework and experimental protocol offer a clear roadmap for future investigation. Direct, head-to-head studies comparing the MIC values of this novel compound against established drugs like Nitrofurantoin and Ciprofloxacin across a panel of clinically relevant bacterial strains are essential. Furthermore, cytotoxicity assays using mammalian cell lines would be a critical next step to assess its preliminary safety profile and determine its therapeutic index. Such studies will be crucial in determining whether (5-(2-Methoxy-4-nitrophenyl)furan-2-yl)methanol or its derivatives warrant further development as next-generation antimicrobial agents.
References
-
Ebringer, L., & Bencová, M. (1980). The activity of nitrofurans on chloroplasts in Euglena gracilis. Folia Microbiologica. [Link]
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Vassiljev, V., et al. (2022). Antibacterial Activity of Nitrofurans: A Narrative Review of the Literature. Antibiotics. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. The Journal of antimicrobial chemotherapy. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine. [Link]
-
Huttner, A., et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
